2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 688337-22-6
Cat. No.: VC4502746
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-22-6 |
|---|---|
| Molecular Formula | C19H16ClN3O3S |
| Molecular Weight | 401.87 |
| IUPAC Name | 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O3S/c20-13-1-4-15(5-2-13)23-8-7-21-19(23)27-12-18(24)22-14-3-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,22,24) |
| Standard InChI Key | ZTJDZHOMUIJQRD-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hybrid structure combining three pharmacologically significant moieties:
-
A 4-chlorophenyl-substituted imidazole ring linked via a sulfanyl bridge to an acetamide group .
-
An N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent, which introduces oxygen-containing heterocyclic rigidity .
The molecular formula is C₁₉H₁₅ClN₃O₃S, with a molecular weight of 409.86 g/mol. Key physicochemical properties include:
-
Melting point: Predicted >200°C based on analogous imidazole-acetamide derivatives .
-
LogP: Estimated at 3.2±0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectral Characterization
Synthetic batches of the compound are typically validated using:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, chlorophenyl), 6.85–6.78 (m, 3H, benzodioxin) .
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N imidazole) .
Synthetic Methodologies
Stepwise Synthesis
The compound is synthesized through a three-step protocol :
Step 1: Sulfonamide Formation
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃) to yield N-(2,3-dihydrobenzo[1,dioxin-6-yl)-4-methylbenzenesulfonamide (Yield: 78%) .
Step 2: Acetamide Coupling
The sulfonamide intermediate undergoes nucleophilic substitution with 2-bromo-N-(4-chlorophenyl)acetamide in dimethylformamide (DMF) using lithium hydride as a base (Reaction time: 12h at 80°C; Yield: 65%) .
Step 3: Imidazole Functionalization
A copper-catalyzed thiol-ene reaction attaches the 1-(4-chlorophenyl)-1H-imidazole-2-thiol moiety to the acetamide backbone (Catalyst: CuI; Ligand: 1,10-phenanthroline) .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Avoiding N1 vs. N3 imidazole substitution (controlled via steric directing groups) .
-
Purification: Removing residual DMF requires repeated washing with ethyl acetate/water mixtures .
Biological Activities and Mechanisms
Enzyme Inhibition Profiling
Recent studies demonstrate potent inhibitory effects against:
| Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| α-Glucosidase | 12.4±1.2 | Competitive inhibition at substrate site | |
| Acetylcholinesterase | 45.7±3.8 | Allosteric modulation via peripheral site |
Molecular docking simulations reveal:
-
α-Glucosidase: Hydrogen bonding between the acetamide carbonyl and Asp349 residue .
-
Acetylcholinesterase: π-π stacking between the chlorophenyl ring and Trp86 .
Antitumor Activity
Preliminary screens show:
-
HepG2 cells: 48% growth inhibition at 50 μM (72h exposure).
-
Apoptosis induction: 3.2-fold increase in caspase-3 activity vs. controls.
Pharmacological Applications
Antidiabetic Prospects
The compound’s dual activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) positions it as a multitarget antidiabetic agent. In silico ADMET predictions indicate:
Comparative Analysis With Structural Analogs
| Compound Modification | α-Glucosidase IC₅₀ (μM) | Acetylcholinesterase IC₅₀ (μM) |
|---|---|---|
| 4-Fluorophenyl substituent | 18.9±1.5 | 52.1±4.2 |
| Methylbenzodioxin | 15.7±0.9 | 48.3±3.1 |
| Unsubstituted phenyl | 29.4±2.1 | 67.8±5.6 |
The 4-chlorophenyl variant exhibits superior potency, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume